molecular formula C5H14Cl2N2 B1412263 3-Amino-3-ethylazetidine dihydrochloride CAS No. 1427397-56-5

3-Amino-3-ethylazetidine dihydrochloride

Cat. No. B1412263
M. Wt: 173.08 g/mol
InChI Key: OHOAAZUUUDTPTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 3-Amino-3-ethylazetidine dihydrochloride can be analyzed using techniques such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED), which enables the determination of three-dimensional molecular structures from sub-μm microcrystals .


Physical And Chemical Properties Analysis

3-Amino-3-ethylazetidine dihydrochloride has a molecular weight of 173.08 g/mol. More detailed physical and chemical properties such as melting point, boiling point, and density could not be found in the available resources.

Scientific Research Applications

Synthesis Applications

3-Amino-3-ethylazetidine dihydrochloride demonstrates significant utility in the field of synthetic chemistry. It is a valuable precursor for the synthesis of various functionalized azetidines, including 3-alkoxy-, 3-aryloxy-, 3-acetoxy-, 3-hydroxy-, 3-cyano-, 3-carbamoyl-, and 3-amino-3-ethylazetidines. Moreover, it facilitates the convenient synthesis of 3-ethylideneazetidines, which serve as crucial starting materials for crafting novel functionalized azetidines and spirocyclic azetidine building blocks. This underlines the compound's versatility and its pivotal role in advancing the synthesis of complex organic molecules, offering a broad spectrum of applications in medicinal chemistry and drug design (Stankovic et al., 2013), (Stankovic et al., 2014).

Future Directions

While specific future directions for 3-Amino-3-ethylazetidine dihydrochloride are not mentioned, azetidines are considered important in the development of new pharmacotherapies .

properties

IUPAC Name

3-ethylazetidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2.2ClH/c1-2-5(6)3-7-4-5;;/h7H,2-4,6H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHOAAZUUUDTPTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CNC1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-3-ethylazetidine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-3-ethylazetidine dihydrochloride
Reactant of Route 2
3-Amino-3-ethylazetidine dihydrochloride
Reactant of Route 3
3-Amino-3-ethylazetidine dihydrochloride
Reactant of Route 4
3-Amino-3-ethylazetidine dihydrochloride
Reactant of Route 5
3-Amino-3-ethylazetidine dihydrochloride
Reactant of Route 6
3-Amino-3-ethylazetidine dihydrochloride

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